molecular formula C17H16ClFN2O3S B4682522 (2-CHLORO-6-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(2-CHLORO-6-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4682522
M. Wt: 382.8 g/mol
InChI Key: VGZHQLPVKWSGAS-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone is a complex organic compound that features a combination of chloro, fluoro, phenylsulfonyl, and piperazino groups

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-14-7-4-8-15(19)16(14)17(22)20-9-11-21(12-10-20)25(23,24)13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZHQLPVKWSGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a chloro and fluoro-substituted benzene ring is reacted with a piperazine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions include substituted derivatives, sulfone compounds, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (2-chloro-6-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)[4-(phenylsulfonyl)piperazino]methanone
  • (2-Fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone
  • (2-Chloro-6-fluorophenyl)[4-(methylsulfonyl)piperazino]methanone

Uniqueness

(2-Chloro-6-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance the compound’s stability and specificity in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-CHLORO-6-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(2-CHLORO-6-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

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